molecular formula C14H12O6 B11694831 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione

5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione

Cat. No.: B11694831
M. Wt: 276.24 g/mol
InChI Key: CDTLWWMBMTUCGU-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione (C₁₄H₁₂O₆, MW 276.24) is a Meldrum’s acid derivative characterized by a benzo[1,3]dioxole (methylenedioxyphenyl) substituent at the 5-methylene position . Its structure consists of a central 1,3-dioxane-4,6-dione ring with two methyl groups at C2 and a conjugated benzodioxole moiety. This compound is notable for its applications in medicinal chemistry, such as serving as a scaffold for MGMT inhibitors , and in materials science due to photomechanical properties observed in related analogs .

Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H12O6/c1-14(2)19-12(15)9(13(16)20-14)5-8-3-4-10-11(6-8)18-7-17-10/h3-6H,7H2,1-2H3

InChI Key

CDTLWWMBMTUCGU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). This reaction is often carried out under basic conditions, using a base such as piperidine or pyridine, and is facilitated by heating .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Benzo[1,3]dioxol-5-ylmethylene C₁₄H₁₂O₆ 276.24 MGMT inhibition, photomechanics
5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 3,4-Dimethylbenzylidene C₁₆H₁₈O₄ 274.31 Envelope crystal conformation
5-[(4-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione 4-Bromoanilinomethylene C₁₃H₁₂BrNO₄ 326.14 Cdc25B phosphatase inhibition
5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Benzoyl C₁₃H₁₂O₅ 248.23 Synthetic intermediate for fluorinated analogs
(E)-5-(3-Anthracen-9-yl-allylidene)-2,2-dimethyl-[1,3]dioxane-4,6-dione (E-AYAD) Anthracenyl-propenylidene C₂₄H₂₀O₄ 372.41 Photoinduced crystal-to-gel transition

Key Observations :

  • Electronic Effects : The benzodioxole group in the target compound enhances electron delocalization compared to alkyl or halogenated substituents, influencing reactivity and intermolecular interactions .
  • Crystal Packing : Analogs like 5-(3,4-dimethylbenzylidene)-derivative adopt an envelope conformation in the dioxane ring, stabilized by weak C–H···O hydrogen bonds . In contrast, E-AYAD exhibits photomechanical expansion due to π-stacking of anthracene groups .

Stability and Reactivity

  • Hydrolytic Stability: The 1,3-dioxane-4,6-dione core is prone to ring-opening in basic conditions, but methyl groups at C2 improve stability compared to non-methylated analogs .
  • Thermal Behavior : Benzodioxole-substituted derivatives exhibit higher melting points (>200°C) due to π-π stacking, whereas alkylidene analogs (e.g., isopropylidene) are more volatile .

Biological Activity

5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}O5_{5}
  • Molecular Weight : 276.241 g/mol
  • CAS Number : 87212-59-7

Antiproliferative Activity

Research has demonstrated that derivatives of 5-benzodioxole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50_{50} values ranging from 5.24 to 63.12 μM for different derivatives against the MDA-MB-231 breast cancer cell line. Notably, specific derivatives showed enhanced cytotoxicity with IC50_{50} values as low as 5.24 μM .

The mechanisms through which these compounds exert their antiproliferative effects include:

  • Induction of Apoptosis : The compounds have been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This imbalance promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : The compounds induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Caspase Activation : Increased levels of caspases (specifically caspase-3 and caspase-7) were observed, indicating that these compounds trigger apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50_{50} (μM)Mechanism of Action
AntiproliferativeMDA-MB-2315.24 - 63.12Apoptosis induction, cell cycle arrest
Apoptosis InductionVarious Cancer LinesVariesUpregulation of Bax, downregulation of Bcl-2
Caspase ActivationMDA-MB-231N/AIncreased caspase-3 and caspase-7 levels

Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic potential of various chalcone derivatives related to the compound , significant activity was noted against several cancer cell lines including HepG2 (liver), A2780 (ovarian), and MCF7 (breast). The study utilized both in vitro assays and molecular docking studies to elucidate the interactions between the compounds and their targets .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. It highlighted that treatment with the compound led to mitochondrial membrane potential loss and subsequent activation of apoptotic pathways, which were confirmed through flow cytometry and Western blot analyses .

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